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5-Methyl-4-oxa-7-azaspiro[2.5]octane

Catalog No.
S14590971
CAS No.
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-4-oxa-7-azaspiro[2.5]octane

Product Name

5-Methyl-4-oxa-7-azaspiro[2.5]octane

IUPAC Name

5-methyl-4-oxa-7-azaspiro[2.5]octane

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-6-4-8-5-7(9-6)2-3-7/h6,8H,2-5H2,1H3

InChI Key

SPYOOWYIYAFFPD-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2(O1)CC2

5-Methyl-4-oxa-7-azaspiro[2.5]octane is a bicyclic compound characterized by its unique spirocyclic structure, which consists of a nitrogen atom and an oxygen atom incorporated into the spiro framework. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to its ability to participate in various

  • Amination: The compound acts as an electrophilic aminating agent, facilitating the transfer of amino groups to various nucleophiles, including nitrogen, sulfur, carbon, and oxygen.
  • Oxidation and Reduction: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, and reduced using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Nucleophilic substitution reactions are common, where nitrogen or oxygen atoms serve as nucleophiles in reactions with alkyl halides.

These reactions enable the synthesis of a variety of derivatives and related compounds.

The biological activity of 5-Methyl-4-oxa-7-azaspiro[2.5]octane is primarily linked to its interaction with enzymes and proteins. It has been shown to influence:

  • Cytochrome P450 Enzymes: This compound interacts with cytochrome P450 enzymes, which play a critical role in drug metabolism and the metabolism of endogenous compounds. The interaction may lead to either inhibition or modulation of enzyme activity.
  • Cell Signaling Pathways: It can affect cellular functions by modulating signaling pathways such as MAPK/ERK, which are involved in cell proliferation and differentiation.

These interactions suggest potential therapeutic applications in drug development.

The synthesis of 5-Methyl-4-oxa-7-azaspiro[2.5]octane typically involves several key steps:

  • Substitution Reaction: Starting from 1-hydroxy-1-cyclopropane carboxylic acid methyl ester, a nucleophile is introduced to initiate the reaction.
  • Hydrogenation: The intermediate product undergoes hydrogenation to reduce double bonds.
  • Cyclization: The resulting compound is subjected to cyclization to form the spirocyclic structure.
  • Reduction: Finally, the compound is reduced to yield 5-Methyl-4-oxa-7-azaspiro[2.5]octane .

This multi-step process can be optimized for industrial production using continuous flow reactors and automated purification systems.

5-Methyl-4-oxa-7-azaspiro[2.5]octane has several applications:

  • Pharmaceutical Chemistry: Its ability to act as an aminating agent makes it valuable for synthesizing pharmaceutical compounds.
  • Agrochemicals: The compound's reactivity allows for the development of agrochemical products that may enhance crop protection or growth.

These applications highlight its significance in both medicinal and agricultural chemistry.

Studies on the interactions of 5-Methyl-4-oxa-7-azaspiro[2.5]octane with biological molecules reveal its potential as a modulator of enzyme activity. For instance, interactions with cytochrome P450 enzymes indicate its role in drug metabolism, which could be pivotal for understanding drug-drug interactions and optimizing therapeutic regimens. Additionally, its influence on signaling pathways suggests it could be explored for therapeutic interventions in diseases involving aberrant signaling.

Several compounds share structural similarities with 5-Methyl-4-oxa-7-azaspiro[2.5]octane, each exhibiting unique properties:

Compound NameStructureNotable Features
2-Azaspiro[3.4]octaneStructureDifferent spirocyclic arrangement; used in peptide synthesis
6-Oxa-9-azaspiro[4.5]decaneStructureContains more saturated rings; potential for different biological activities
8-Azaspiro[3.5]nonaneStructureLarger ring system; studied for neuroactive properties

Uniqueness of 5-Methyl-4-oxa-7-azaspiro[2.5]octane

What sets 5-Methyl-4-oxa-7-azaspiro[2.5]octane apart is its specific combination of nitrogen and oxygen within a spiro framework, allowing it to engage in unique chemical transformations not readily available in other similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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